Oxytocin, glu(nhnh2)(4)- Oxytocin, glu(nhnh2)(4)-
Brand Name: Vulcanchem
CAS No.: 127716-65-8
VCID: VC21168156
InChI: InChI=1S/C43H67N13O12S2/c1-5-22(4)35-42(67)49-26(12-13-34(60)55-47)38(63)51-29(17-32(45)58)39(64)53-30(20-70-69-19-25(44)36(61)50-28(40(65)54-35)16-23-8-10-24(57)11-9-23)43(68)56-14-6-7-31(56)41(66)52-27(15-21(2)3)37(62)48-18-33(46)59/h8-11,21-22,25-31,35,57H,5-7,12-20,44,47H2,1-4H3,(H2,45,58)(H2,46,59)(H,48,62)(H,49,67)(H,50,61)(H,51,63)(H,52,66)(H,53,64)(H,54,65)(H,55,60)/t22-,25-,26-,27-,28-,29-,30-,31-,35?/m0/s1
SMILES: CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)NN
Molecular Formula: C43H67N13O12S2
Molecular Weight: 1022.2 g/mol

Oxytocin, glu(nhnh2)(4)-

CAS No.: 127716-65-8

Cat. No.: VC21168156

Molecular Formula: C43H67N13O12S2

Molecular Weight: 1022.2 g/mol

* For research use only. Not for human or veterinary use.

Oxytocin, glu(nhnh2)(4)- - 127716-65-8

Specification

CAS No. 127716-65-8
Molecular Formula C43H67N13O12S2
Molecular Weight 1022.2 g/mol
IUPAC Name (2S)-1-[(4R,7S,10S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-13-[(2S)-butan-2-yl]-10-(3-hydrazinyl-3-oxopropyl)-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide
Standard InChI InChI=1S/C43H67N13O12S2/c1-5-22(4)35-42(67)49-26(12-13-34(60)55-47)38(63)51-29(17-32(45)58)39(64)53-30(20-70-69-19-25(44)36(61)50-28(40(65)54-35)16-23-8-10-24(57)11-9-23)43(68)56-14-6-7-31(56)41(66)52-27(15-21(2)3)37(62)48-18-33(46)59/h8-11,21-22,25-31,35,57H,5-7,12-20,44,47H2,1-4H3,(H2,45,58)(H2,46,59)(H,48,62)(H,49,67)(H,50,61)(H,51,63)(H,52,66)(H,53,64)(H,54,65)(H,55,60)/t22-,25-,26-,27-,28-,29-,30-,31-,35?/m0/s1
Standard InChI Key UCIVOSQJEMZBTM-OMTOYRQASA-N
Isomeric SMILES CC[C@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)NN
SMILES CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)NN
Canonical SMILES CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)NN

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator